

Spectroscopic Characterization of 3-Ethoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethoxyphenol**

Cat. No.: **B1664596**

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This technical guide provides an in-depth analysis of the spectroscopic characterization of **3-Ethoxyphenol**, a key intermediate in pharmaceutical synthesis and a valuable building block in organic chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Ethoxyphenol**, offering a comprehensive resource for its identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **3-Ethoxyphenol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of **3-Ethoxyphenol** exhibits distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.15	t	1H	8.1	H-5
6.51 - 6.42	m	3H	-	H-2, H-4, H-6
5.35	s	1H	-	-OH
4.00	q	2H	7.0	-OCH ₂ -
1.39	t	3H	7.0	-CH ₃

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted phenols and ethoxy groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum of **3-Ethoxyphenol** shows eight distinct signals, corresponding to the eight carbon atoms in the structure.

Chemical Shift (δ) ppm	Assignment
160.2	C-3
156.1	C-1
130.1	C-5
107.8	C-6
106.8	C-4
102.0	C-2
63.3	-OCH ₂ -
14.8	-CH ₃

Note: Assignments are based on established substituent effects on aromatic carbon chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Ethoxyphenol** displays characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group
3360	Strong, Broad	O-H Stretch	Phenolic -OH
3050	Medium	C-H Stretch	Aromatic C-H
2980, 2930	Medium	C-H Stretch	Aliphatic C-H
1600, 1500	Strong	C=C Stretch	Aromatic Ring
1250	Strong	C-O Stretch	Aryl Ether
1050	Strong	C-O Stretch	Alkyl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Ethoxyphenol** shows a clear molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
138	100	[M] ⁺ (Molecular Ion)
110	85	[M - C ₂ H ₄] ⁺
82	40	[M - C ₂ H ₄ - CO] ⁺
65	35	[C ₅ H ₅] ⁺
39	30	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Ethoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. **Sample Preparation:** A solution of **3-Ethoxyphenol** (approximately 10-20 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).

2.1.2. **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

2.1.3. **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

2.2.1. **Sample Preparation:** For a liquid sample like **3-Ethoxyphenol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform film.

2.2.2. **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

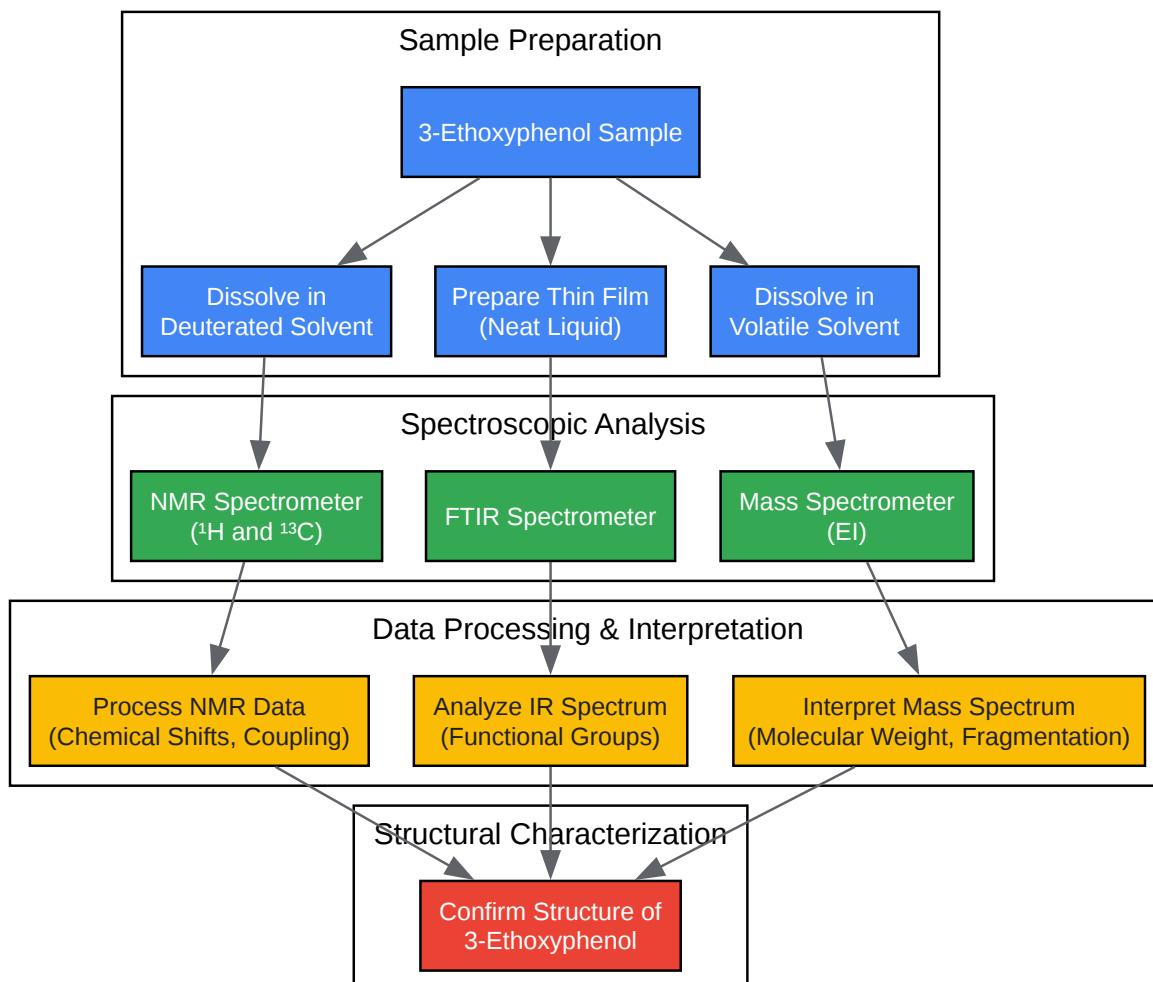
2.3.1. **Sample Introduction:** A dilute solution of **3-Ethoxyphenol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **3-Ethoxyphenol**.



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Caption: General workflow for the spectroscopic characterization of **3-Ethoxyphenol**.

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